甲胺磷

描述

Methomyl is a white, crystalline solid with a slight sulfurous odor . It is a carbamate insecticide used to control foliage and soil-borne insect pests on a variety of food and feed crops . It is also used as a nematocide, and an insecticide on vegetables, tobacco, cotton, alfalfa, soy beans, and corn .

Synthesis Analysis

Methomyl is synthesized from MIC and other chemicals . A study also mentions the use of microwave-induced plasma jet for efficient degradation of methomyl .

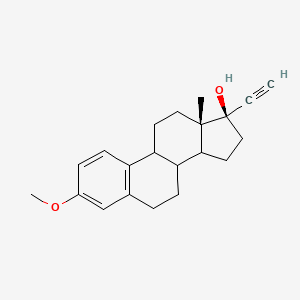

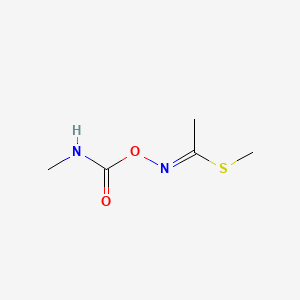

Molecular Structure Analysis

The molecular formula of Methomyl is C5H10N2O2S . Its molecular weight is 162.210 .

Chemical Reactions Analysis

Methomyl is not considered persistent in the environment, with half-lives on the order of days to weeks . It undergoes oxidation, incineration, adsorption, and microbial degradation methods to remove insecticidal residues from soil/water environments .

Physical And Chemical Properties Analysis

Methomyl is a white crystalline solid with a slight sulfurous smell. It has a melting point of around 77-79 Celsius . It decomposes slowly in water and the rate is increased with increases in temperature, alkalinity, salinity, and aeration .

科学研究应用

作物保护用杀虫剂

甲胺磷主要用作杀虫剂,用于控制作物中的害虫 . 它是一种水溶性粉末,在各种条件下经过广泛测试 . 然而,其有效性会受到诸如异常土壤、气候和储存条件、稀释水质量、与其他物质的相容性以及害虫抗性的发生等因素的影响 .

特定害虫的防治

甲胺磷对蓟马、蚜虫、粉虱和非洲棉铃虫特别有效 . 这些害虫会对作物造成重大损害,而甲胺磷提供了一种控制其种群的方法 .

在特定作物中的应用

甲胺磷用于多种作物,包括玫瑰、四季豆和康乃馨 . 它也用于大麦、豆类、柑橘、十字花科植物、高粱、玉米、牧场、小麦、羽扇豆、紫花苜蓿、烟草、桃、马铃薯和西红柿等作物 .

抗性管理

甲胺磷用作替代杀虫剂,以控制昆虫害虫对其他类别的杀虫剂(如有机磷和拟除虫菊酯)的抗性 . 这有助于随着时间的推移保持害虫控制策略的有效性 .

安全性和操作

甲胺磷通过接触、吞食或吸入有毒,少量吞食或吸入可能致命 . 它对鱼类、蜜蜂和野生动物有毒 . 因此,必须小心谨慎地操作,存放在上锁的地方,并放在儿童、动物和不知情者接触不到的地方 .

空中施用

甲胺磷可以进行空中施用,但这必须由注册的空中施用操作员使用经过正确校准的注册飞机按照SANS Code 10118(SABS 0118)(农业杀虫剂的空中施用)的说明进行 .

作用机制

Methomex, also known as Metomil, Methomyl, Lannate L, Lanox 90, or Nu-bait ii, is a broad-spectrum systemic carbamate insecticide . This article will delve into the mechanism of action of Methomex, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of Methomex is the enzyme Acetylcholinesterase (ACHE) . ACHE plays a crucial role in nerve synapses, where it terminates the action of the excitatory neurotransmitter acetylcholine .

Mode of Action

Methomex acts as a systemic insecticide with both contact and stomach action . It inhibits the activity of ACHE, causing hyperexcitation in the nervous system of insects . This inhibition is rapidly and spontaneously reversed within minutes by contact .

Pharmacokinetics

It is known that methomex is a water-soluble powder , suggesting that it can be easily distributed in the environment and absorbed by the target organisms.

Result of Action

The result of Methomex’s action is the effective control of a wide range of leaf-eating and sap-sucking insect pests . These include pests like bean flower thrips, green peach aphid, tobacco whitefly, golden wing moth, African bollworm, etc., in fruit trees, vegetables, and flowers, and capsid bugs, antestia bugs, and giant loopers in coffee .

Action Environment

The efficacy and stability of Methomex can be influenced by various environmental factors such as soil conditions, climatic conditions, and the quality of dilution water . It’s also important to note that Methomex is effective against pests resistant to organophosphate and pyrethroid pesticides .

安全和危害

未来方向

生化分析

Biochemical Properties

Methomyl plays a significant role in biochemical reactions by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for hydrolyzing the neurotransmitter acetylcholine, which is essential for nerve function. By inhibiting acetylcholinesterase, methomyl disrupts normal nerve function, leading to the accumulation of acetylcholine at synapses . Methomyl interacts with various enzymes, proteins, and other biomolecules, including acetylcholinesterase, which it binds to and inhibits, resulting in the disruption of normal biochemical processes.

Cellular Effects

Methomyl affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, gene expression, and cellular metabolism. Methomyl’s inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, which can cause overstimulation of nerve cells and subsequent cellular damage . Additionally, methomyl has been shown to induce oxidative stress and apoptosis in certain cell types, further impacting cellular function and viability.

Molecular Mechanism

The molecular mechanism of methomyl involves its binding to the active site of acetylcholinesterase, where it forms a covalent bond with the serine residue in the enzyme’s active site. This binding inhibits the enzyme’s activity, preventing the hydrolysis of acetylcholine and leading to its accumulation at synapses . Methomyl’s inhibition of acetylcholinesterase is a key factor in its toxic effects, as it disrupts normal neurotransmission and leads to the overstimulation of nerve cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methomyl change over time. Methomyl’s stability and degradation are important factors in its long-term impact on cellular function. Studies have shown that methomyl can degrade over time, leading to a decrease in its inhibitory effects on acetylcholinesterase . Prolonged exposure to methomyl can result in long-term cellular damage, including oxidative stress and apoptosis, which can persist even after the compound has degraded.

Dosage Effects in Animal Models

The effects of methomyl vary with different dosages in animal models. At low doses, methomyl may cause mild symptoms of acetylcholinesterase inhibition, such as muscle twitching and weakness. At higher doses, methomyl can cause severe toxicity, including convulsions, respiratory failure, and death . Threshold effects have been observed, where a certain dosage level results in a significant increase in toxic effects. Additionally, high doses of methomyl can lead to adverse effects on various organ systems, including the nervous, respiratory, and cardiovascular systems.

Metabolic Pathways

Methomyl is involved in several metabolic pathways, including its degradation by various enzymes and cofactors. Microorganisms such as Paracoccus, Pseudomonas, and Escherichia coli have been shown to degrade methomyl through catabolic pathways . These pathways involve the breakdown of methomyl into less toxic metabolites, which can then be further metabolized and excreted. The involvement of specific enzymes and cofactors in these pathways is crucial for the detoxification of methomyl and its removal from the environment.

Transport and Distribution

Methomyl is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . Methomyl’s distribution within the body can affect its localization and impact on different organ systems. Understanding the transport and distribution of methomyl is important for assessing its overall toxicity and potential health risks.

Subcellular Localization

Methomyl’s subcellular localization can influence its activity and function. It may be targeted to specific compartments or organelles within the cell, where it can exert its effects on acetylcholinesterase and other biomolecules . Post-translational modifications and targeting signals can direct methomyl to specific subcellular locations, affecting its interactions with enzymes and proteins. Understanding the subcellular localization of methomyl is important for elucidating its mechanism of action and potential cellular effects.

属性

IUPAC Name |

methyl (1E)-N-(methylcarbamoyloxy)ethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXUZOCRWCRNSJ-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)NC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC(=O)NC)/SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60860187 | |

| Record name | (E)-Methomyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methomyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

58 mg/mL at 25 °C | |

| Record name | Methomyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16752-77-5, 19928-35-9 | |

| Record name | Methomyl [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016752775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Methomyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019928359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Methomyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHOMYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NQ08HN02S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methomyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Acetimidic acid, thio-N-((methylcarbamoyl)oxy)-, methyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AK2D6518.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

78 - 79 °C | |

| Record name | Methomyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

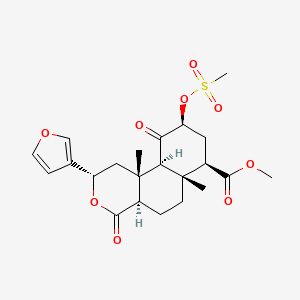

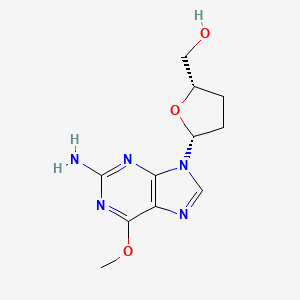

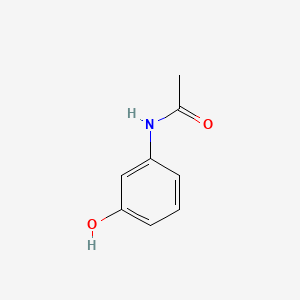

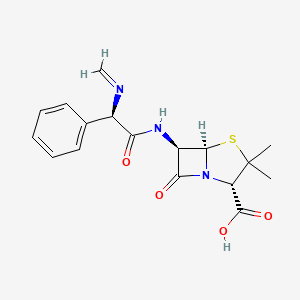

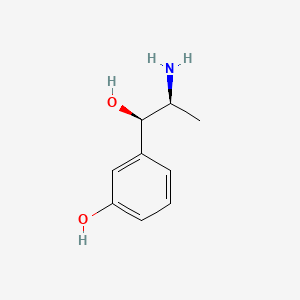

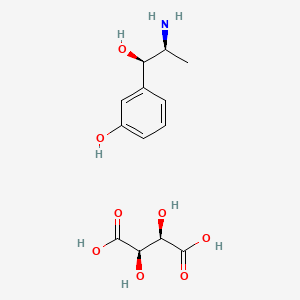

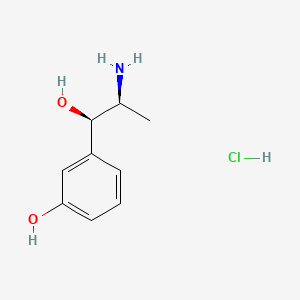

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。